molecular formula C18H19NO5 B2353963 ethyl 1-(2-oxo-2H-chromene-3-carbonyl)piperidine-3-carboxylate CAS No. 695218-51-0

ethyl 1-(2-oxo-2H-chromene-3-carbonyl)piperidine-3-carboxylate

Cat. No. B2353963
CAS RN: 695218-51-0
M. Wt: 329.352
InChI Key: OBWMJDCQNZOEOO-UHFFFAOYSA-N
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Description

Ethyl 1-(2-oxo-2H-chromene-3-carbonyl)piperidine-3-carboxylate, also known as ethyl 2-oxo-2H-chromene-3-carboxylate, is a compound that occupies an important position in organic synthesis and is used in the production of biologically active compounds . It has a molecular formula of C12H10O4 and a molecular weight of 218.209 g/mol .


Molecular Structure Analysis

The molecular structure of ethyl 2-oxo-2H-chromene-3-carboxylate has been characterized by various spectroscopic techniques such as FT-IR, NMR, MS, and X-ray crystal diffraction .


Chemical Reactions Analysis

The reaction of ethyl 2-oxo-2H-chromene-3-carboxylate with hydrazine hydrate has been studied in detail . It was found that besides salicylaldehyde azine, another main reaction product, malono-hydrazide, was formed . This reaction has been used as a precursor in the syntheses of several heterocyclic compounds and hydrazones .


Physical And Chemical Properties Analysis

The physical and chemical properties of ethyl 2-oxo-2H-chromene-3-carboxylate can be inferred from its molecular structure and its reactions. It has a molecular weight of 218.209 Da and a molecular formula of C12H10O4 . Its reactions with hydrazine hydrate have been studied, providing insights into its reactivity .

Future Directions

Ethyl 2-oxo-2H-chromene-3-carboxylate has potential applications in the synthesis of biologically active compounds . Its reaction with hydrazine hydrate has been used as a precursor in the syntheses of several heterocyclic compounds and hydrazones , suggesting potential future directions in the field of organic synthesis. Further study of this compound is warranted to explore its full potential.

properties

IUPAC Name

ethyl 1-(2-oxochromene-3-carbonyl)piperidine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO5/c1-2-23-17(21)13-7-5-9-19(11-13)16(20)14-10-12-6-3-4-8-15(12)24-18(14)22/h3-4,6,8,10,13H,2,5,7,9,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBWMJDCQNZOEOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCCN(C1)C(=O)C2=CC3=CC=CC=C3OC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601331565
Record name ethyl 1-(2-oxochromene-3-carbonyl)piperidine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601331565
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

329.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

38.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24794706
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

ethyl 1-(2-oxo-2H-chromene-3-carbonyl)piperidine-3-carboxylate

CAS RN

695218-51-0
Record name ethyl 1-(2-oxochromene-3-carbonyl)piperidine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601331565
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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